3-(1,3-dimethyl-4-pyrazolyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(1,3-dimethyl-4-pyrazolyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Synthesis and Properties : The compound is part of a group of pyrazole and 1,2,4-triazole derivatives, known for their significant pharmacological potential. Studies have focused on the synthesis and properties of these compounds, including 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, exploring their chemical transformations and potential biological activities, especially antifungal properties (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities : Some studies have synthesized and tested similar compounds, like 4-substituted benzylidene amino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H- 1,2,4-triazole-3-thione, for their antimicrobial activities against various microorganisms, with many showing significant antibacterial activity against Gram-positive bacteria (Dogan, Büyüktimkin, Rollas, Yemni, & Çevikbaş, 1997).
Pharmaceutical Development : The development of new, low-toxic, and highly efficient medicines based on derivatives of 1,2,4-triazole-3-thione, including compounds with methoxyphenyl and trimethoxyphenyl radicals, is a focus area. These compounds have been investigated for their antimicrobial activity, demonstrating that the introduction of a methoxyphenyl radical can significantly enhance antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Molecular Structure Analysis : Research on the molecular structure, such as studying the
pincer
conformation of related compounds, contributes to a deeper understanding of their potential applications. For instance, a study on 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione explored its structural aspects and intermolecular interactions (Mague, Mohamed, Akkurt, Marzouk, Hawaiz, & Abdel-Rahman, 2017).Antifungal Drug Development : The synthesis of Schiff bases related to 1,2,4-triazole-3-thione has been investigated for developing new antifungal compounds. These studies include characterizations and biological activity assessments, providing valuable insights into their potential as antifungal agents (Wu, Zhang, Qi, Ren, & Ma, 2019).
Corrosion Inhibition : Research has also been conducted on compounds like 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) for their corrosion inhibition properties, particularly in the context of protecting mild steel in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Properties
Molecular Formula |
C14H15N5OS |
---|---|
Molecular Weight |
301.37g/mol |
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-10(8-18(2)17-9)13-15-16-14(21)19(13)11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H,16,21) |
InChI Key |
GFKNQTAYZDYWHT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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